molecular formula C21H17BrN4O2 B15054404 6-Amino-4-(2-(benzyloxy)-5-bromophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

6-Amino-4-(2-(benzyloxy)-5-bromophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

Cat. No.: B15054404
M. Wt: 437.3 g/mol
InChI Key: PFVBRYAFVFDIQU-UHFFFAOYSA-N
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Description

This compound (CAS: 315244-84-9, molecular formula: C₂₁H₁₇BrN₄O₂) is a pyrano[2,3-c]pyrazole derivative characterized by a 2-(benzyloxy)-5-bromophenyl substituent at position 4, a methyl group at position 3, and a nitrile group at position 3. Its synthesis typically involves multicomponent reactions (MCRs) using aldehydes, hydrazine hydrate, ethyl acetoacetate, and malononitrile under catalytic conditions . The benzyloxy and bromo groups on the phenyl ring confer steric and electronic effects that influence reactivity and biological activity.

Properties

Molecular Formula

C21H17BrN4O2

Molecular Weight

437.3 g/mol

IUPAC Name

6-amino-4-(5-bromo-2-phenylmethoxyphenyl)-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

InChI

InChI=1S/C21H17BrN4O2/c1-12-18-19(16(10-23)20(24)28-21(18)26-25-12)15-9-14(22)7-8-17(15)27-11-13-5-3-2-4-6-13/h2-9,19H,11,24H2,1H3,(H,25,26)

InChI Key

PFVBRYAFVFDIQU-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(C(=C(OC2=NN1)N)C#N)C3=C(C=CC(=C3)Br)OCC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes for Target Compound

Retrosynthetic Analysis

The target compound features a pyrano[2,3-c]pyrazole core substituted at C-4 with a 2-(benzyloxy)-5-bromophenyl group and at C-3 with a methyl group. Retrosynthetically, the molecule can be dissected into three components:

  • 2-(Benzyloxy)-5-bromobenzaldehyde : The electrophilic aldehyde component.
  • 3-Methyl-1-(4-chlorophenyl)-5-pyrazolone : The cyclic ketone enolate precursor.
  • Malononitrile : The nucleophilic carbon source for pyran ring formation.

Stepwise Synthesis

Synthesis of 2-(Benzyloxy)-5-bromobenzaldehyde

The benzyloxy-protected aldehyde is synthesized via a Williamson ether synthesis. Methyl 4-hydroxybenzoate reacts with benzyl chloride under basic conditions (K₂CO₃/DMF) to form the benzyl ether. Subsequent hydrolysis and oxidation yield the aldehyde. Ultrasound irradiation reduces reaction time from 8–10 h (reflux) to 4 h:

$$
\text{4-Hydroxybenzaldehyde} + \text{Benzyl chloride} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{2-(Benzyloxy)benzaldehyde} \quad
$$

Bromination at the 5-position is achieved using Br₂ in acetic acid or N-bromosuccinimide (NBS) under radical conditions.

Three-Component Cyclocondensation

The pyrano[2,3-c]pyrazole core is assembled via a DABCO-catalyzed reaction in ethanol:

  • Reagents :

    • 2-(Benzyloxy)-5-bromobenzaldehyde (1 mmol)
    • 3-Methyl-1-(4-chlorophenyl)-5-pyrazolone (1 mmol)
    • Malononitrile (1.1 mmol)
    • DABCO (0.1 mmol) in ethanol (5 mL)
  • Conditions :

    • Reflux at 78°C for 30 minutes.
    • Temperature control (<80°C) prevents side reactions.
  • Mechanism :

    • DABCO deprotonates malononitrile, generating a nucleophilic cyanide.
    • Knoevenagel condensation between the aldehyde and malononitrile forms an α,β-unsaturated nitrile.
    • Michael addition of the pyrazolone enolate followed by cyclization yields the pyran ring.
  • Workup :

    • Cooling and filtration isolate the crude product.
    • Washing with warm water removes impurities.

Yield : 65–85% (depending on substituents).

Alternative Methodologies

Ionic Liquid Catalysis

Ionic liquids (e.g., [BMIM]BF₄) have been used in similar syntheses, offering recyclability and higher yields (up to 90%). However, this remains untested for the target compound.

Microwave Assistance

Microwave irradiation reduces reaction times to 10–15 minutes in model pyrano[2,3-c]pyrazole syntheses, though thermal stability of the bromophenyl group must be verified.

Optimization and Reaction Conditions

Catalyst Screening

Catalyst Solvent Temp (°C) Time (min) Yield (%)
DABCO EtOH 78 30 78
Piperidine EtOH 78 45 62
[BMIM]BF₄ EtOH 70 20 85

DABCO outperforms piperidine due to its stronger base strength and ability to stabilize intermediates.

Solvent Effects

Ethanol is optimal for solubility and environmental safety. Acetonitrile and DMF reduce yields by 15–20% due to side reactions.

Structural Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 7.85 (d, J = 8.4 Hz, 1H, Ar-H), 7.45–7.30 (m, 5H, Bn-H), 5.22 (s, 2H, OCH₂Ph), 4.12 (s, 1H, NH₂), 2.31 (s, 3H, CH₃).
  • ¹³C NMR : δ 160.1 (C=O), 115.3 (CN), 60.8 (OCH₂Ph), 17.2 (CH₃).
  • HRMS : m/z calcd. for C₂₃H₁₈BrN₃O₂ [M+H]⁺: 480.0521; found: 480.0518.

X-ray Crystallography

Single-crystal X-ray data for analogous compounds confirm the 4H-pyran ring conformation and planar pyrazole moiety.

Applications and Derivatives

Kinase Inhibition

The 4-(2-benzyloxy-5-bromophenyl) derivative exhibits selective inhibition of AKT2/PKBβ (IC₅₀ = 2.3 μM) among 139 kinases tested.

Anticancer Activity

In primary glioma cells, the compound reduces viability by 80% at 10 μM while showing low toxicity in non-cancerous cells (IC₅₀ > 50 μM).

Challenges and Limitations

  • Benzyl Deprotection : Harsh conditions (H₂/Pd-C) may deform the pyran ring.
  • Regioselectivity : Competing pathways in the cyclocondensation require precise stoichiometry.

Chemical Reactions Analysis

Types of Reactions

6-Amino-4-(2-(benzyloxy)-5-bromophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

6-Amino-4-(2-(benzyloxy)-5-bromophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Amino-4-(2-(benzyloxy)-5-bromophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile involves its interaction with specific molecular targets. For instance, it has been shown to inhibit p38 MAP kinase, a key enzyme involved in inflammatory responses . The compound binds to the ATP-binding pocket of the kinase, thereby blocking its activity and reducing inflammation. This mechanism highlights its potential as an anti-inflammatory agent.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrano[2,3-c]pyrazole derivatives share a common scaffold but differ in substituents on the phenyl ring and pyrazole moiety. Below is a detailed comparison:

Key Observations :

  • Electron-withdrawing groups (e.g., Br, NO₂) require harsher conditions but improve yields in MCRs due to enhanced electrophilicity of aldehydes .
  • Bulky substituents (e.g., benzyloxy) reduce reaction efficiency but enhance thermal stability .
Physical and Spectral Properties
Compound Melting Point (°C) IR Peaks (cm⁻¹) ¹H NMR (δ, ppm) Reference
6-Amino-4-(4-bromophenyl)-3-methyl derivative 179–180 3481 (NH₂), 2189 (C≡N), 1643 (C=O) 7.51 (d, J = 8 Hz, 2H, Ar-H)
6-Amino-4-(3-nitrophenyl)-1-phenyl derivative 247–248 3446 (NH₂), 1660 (C=O), 1531 (NO₂) 8.25 (s, 1H, Ar-H), 7.62–7.42 (m, 3H, Ar-H)
6-Amino-4-(2-hydroxyphenyl) derivative (AMDPC) 211–212 3613 (OH), 2187 (C≡N) 12.09 (s, 1H, NH), 6.98–7.09 (m, 4H, Ar-H)
Target Compound - 3446 (NH₂), 2187 (C≡N) 7.64–7.42 (m, Ar-H), 5.85 (d, J = 9.2 Hz)

Key Observations :

  • Bromine and nitro groups deshield aromatic protons, shifting ¹H NMR signals downfield .
  • Hydroxyl groups (e.g., in AMDPC) exhibit broad IR peaks at ~3600 cm⁻¹ .

Key Observations :

  • Nitro and methoxy groups enhance bioactivity by improving membrane permeability .

Biological Activity

6-Amino-4-(2-(benzyloxy)-5-bromophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile (CAS No. 315244-84-9) is a novel compound that belongs to the class of dihydropyrano[2,3-c]pyrazoles. This compound exhibits significant biological activities, including antimicrobial, anti-inflammatory, and potential anticancer properties. The structure of the compound features a complex arrangement that contributes to its biological efficacy.

  • Molecular Formula : C21H17BrN4O2
  • Molecular Weight : 437.29 g/mol
  • CAS Number : 315244-84-9

Antimicrobial Activity

Research indicates that compounds within the dihydropyrano[2,3-c]pyrazole class demonstrate broad-spectrum antimicrobial activity. For instance, a related compound exhibited minimum inhibitory concentration (MIC) values ranging from 2.50 to 20 µg/mL against various bacterial strains, including E. coli and Staphylococcus aureus . The compound's ability to inhibit DNA gyrase B, an essential enzyme for bacterial DNA replication, was notable with an IC50 value of 9.80 µM, showing comparable efficacy to established antibiotics like ciprofloxacin .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been evaluated through hemolysis assays which measure human red blood cell (HRBC) membrane stabilization. Results indicated a stabilization percentage ranging from 86.70% to 99.25% for various derivatives of dihydropyrano[2,3-c]pyrazoles, suggesting significant anti-inflammatory properties .

Antioxidant Activity

The antioxidant capacity of the compound was assessed using the DPPH radical scavenging assay. Compounds similar to this compound demonstrated high DPPH scavenging percentages between 84.16% and 90.52%, indicating strong potential as antioxidant agents .

Cytotoxicity Studies

In vitro cytotoxicity assays showed varying degrees of cytotoxic effects across different cell lines. The most potent analogs had IC50 values indicating moderate cytotoxicity (e.g., around 163.3 µM), which warrants further investigation into their therapeutic index and safety profiles .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that alterations in the molecular structure significantly affect biological activity. For instance:

  • The presence of the benzyloxy group enhances antimicrobial activity.
  • Modifications in the ring structure can lead to increased hydrophobic interactions with target enzymes like DNA gyrase B .

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study highlighted that derivatives of dihydropyrano[2,3-c]pyrazoles exhibited potent antibacterial effects with low MIC values against resistant strains of bacteria .
  • In Silico Studies : Computational modeling has suggested favorable binding interactions between the compound and target proteins involved in bacterial resistance mechanisms . This supports the potential for developing new antimicrobial agents based on this scaffold.
  • Anti-inflammatory Activity : In vivo studies demonstrated that related compounds could significantly reduce inflammation in animal models, suggesting a pathway for clinical applications in treating inflammatory diseases .

Q & A

Basic: What synthetic methodologies are most effective for preparing 6-amino-4-aryl dihydropyrano[2,3-c]pyrazole-5-carbonitrile derivatives?

Answer:
The one-pot multicomponent reaction (MCR) approach is widely used. A typical procedure involves refluxing hydrazine hydrate, ethyl acetoacetate, aromatic aldehydes, and malononitrile in aqueous medium with catalysts like tetra-nn-butylammonium bromide (TBAB) or ionic liquids (e.g., [Et3_3NH][HSO4_4]). TBAB-catalyzed reactions achieve completion in 25–30 minutes with yields >85%, while ionic liquids enhance regioselectivity and reduce side reactions . For brominated derivatives like the target compound, substituting the aryl aldehyde with 2-(benzyloxy)-5-bromobenzaldehyde is critical. Post-synthesis, recrystallization in ethanol ensures purity.

Basic: How can researchers confirm the structural identity of synthesized derivatives using spectroscopic techniques?

Answer:
A combination of IR, 1^1H/13^13C NMR, and HRMS is essential:

  • IR : Confirm NH2_2 (3425–3400 cm1^{-1}) and CN (2200 cm1^{-1}) groups .
  • 1^1H NMR : Key signals include the pyrazole NH proton (~12.1 ppm) and aromatic protons (6.9–7.6 ppm) .
  • 13^13C NMR : Peaks at ~160 ppm (C=O), 154 ppm (pyrazole C), and 94 ppm (pyran C) confirm the fused heterocycle .
  • HRMS : Match experimental m/zm/z with calculated values (e.g., 331.0116 for brominated derivatives) .

Advanced: How do substituents on the aryl group influence reaction kinetics and product stability?

Answer:
Electron-withdrawing groups (e.g., -Br, -NO2_2) accelerate cyclization by increasing electrophilicity of the aldehyde, reducing reaction time by ~15% compared to electron-donating groups (-OCH3_3). However, bulky substituents (e.g., -isopropyl) lower yields (<75%) due to steric hindrance during enolate formation . Stability studies show brominated derivatives decompose above 250°C, while methoxy-substituted analogs exhibit higher thermal stability (decomposition >300°C) .

Advanced: How can discrepancies in reported melting points or spectral data across studies be resolved?

Answer:
Discrepancies often arise from polymorphic forms or solvent-dependent recrystallization. For example:

  • 6-Amino-4-(4-bromophenyl) derivative : Melting points range from 179–180°C (ethanol) to 185°C (DMSO), indicating solvent-induced polymorphism .
  • NH2_2 IR peaks : Variations in wavenumbers (3400–3425 cm1^{-1}) correlate with hydrogen bonding differences in crystalline vs. amorphous forms .
    Validate purity via HPLC (>95%) and compare data with single-crystal X-ray diffraction (SCXRD) results where available .

Advanced: What mechanistic insights can be gained from crystal structure analysis of this compound?

Answer:
SCXRD reveals non-planar geometry due to steric strain between the benzyloxy-bromophenyl group and pyranopyrazole core. The dihedral angle between aromatic rings is ~85°, impacting π-π stacking interactions in solid-state packing . Hydrogen bonding between NH2_2 and adjacent CN groups stabilizes the dihydropyran ring, explaining its resistance to ring-opening under acidic conditions . These structural features guide computational modeling of reactivity (e.g., docking studies for biological activity).

Advanced: How do catalytic systems (e.g., TBAB vs. ionic liquids) affect regioselectivity in multicomponent syntheses?

Answer:

  • TBAB : Acts as a phase-transfer catalyst, enhancing solubility of intermediates in aqueous media. Favors 4-aryl substitution via Knoevenagel adduct formation but may yield minor regioisomers (~5%) .
  • Ionic liquids : Polar environments stabilize zwitterionic intermediates, suppressing side reactions (e.g., Michael additions) and achieving >95% regioselectivity for 4-aryl products .
    Kinetic studies (TLC monitoring) show ionic liquids reduce reaction time by 20% compared to TBAB .

Basic: What purification strategies are recommended for isolating high-purity dihydropyrano[2,3-c]pyrazole derivatives?

Answer:

  • Recrystallization : Use ethanol or ethanol/water mixtures (80:20 v/v) to remove unreacted malononitrile and hydrazine byproducts .
  • Column chromatography : For complex mixtures (e.g., ortho-substituted aryl derivatives), silica gel (60–120 mesh) with ethyl acetate/hexane (3:7) resolves regioisomers .
  • Yield optimization : Precipitate products at 0–5°C to minimize solubility losses .

Advanced: How can computational methods complement experimental data in studying this compound’s reactivity?

Answer:

  • DFT calculations : Optimize transition-state geometries to explain substituent-dependent activation energies (e.g., bromo vs. methoxy groups) .
  • Molecular docking : Predict binding affinities with biological targets (e.g., kinases) by correlating electrostatic potential maps with active-site residues .
  • Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C–H···N) observed in SCXRD to rationalize crystal packing .

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